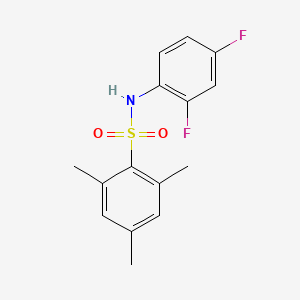

N-(2,4-二氟苯基)-2,4,6-三甲基苯甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Diflunisal, and it belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). However,

科学研究应用

抗菌活性

N-苄基-2,4-二硝基苯磺酰胺,一种与 N-(2,4-二氟苯基)-2,4,6-三甲基苯磺酰胺相关的化合物,对结核分枝杆菌表现出有希望的抑制活性,其效力高于临床药物异烟肼 (Malwal 等人,2012)。这突出了磺酰胺衍生物在开发新型抗分枝杆菌药物中的潜力。

化学合成方法

研究还探讨了磺酰胺衍生物在合成化学中的应用,例如,通过涉及 Smiles 重排反应从羧酸制备腈,展示了磺酰胺在有机合成中的多功能性 (Huber & Bartsch,1998)。

结构和功能特性

对 N-(2,5-二甲基-4-硝基苯基)-4-甲基苯磺酰胺的研究,一种与感兴趣的分子在结构上相似的分子,提供了对其结构表征和计算分析的见解,揭示了其与蛋白质相互作用的潜力,这可能对药物设计和材料科学产生影响 (Murthy 等人,2018)。

新型合成和应用

对磺酰胺的进一步研究包括通过创新的合成途径开发新化合物,例如未保护的 4,6-二取代 2-氨基嘧啶的 Ag 辅助氟化,导致在药物化学和药物发现中具有潜在应用的衍生物 (Wang 等人,2017)。

作用机制

Target of Action

The compound N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide primarily targets Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide. Additionally, it has been identified that the compound may also target mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 .

Mode of Action

The compound interacts with its targets, leading to changes in their function. . This inhibition prevents photosynthesis, leading to plant death .

Biochemical Pathways

The affected pathways include those associated with the targets mentioned above. For instance, the mTOR pathway is involved in cell growth and metabolism, while the EGFR pathway plays a role in cell proliferation and survival . The inhibition of these pathways can lead to downstream effects such as cell death or growth inhibition .

Pharmacokinetics

It is known that the compound is stable in air up to its melting point . More research is needed to fully understand the compound’s pharmacokinetic properties and their impact on bioavailability.

Result of Action

The compound’s action results in the inhibition of photosynthesis, leading to plant death . In the context of cancer research, the compound has shown selective antiproliferative and cytotoxic preferences for certain human tumor cell lines .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it has been noted that the compound may be moderately persistent in soil systems and very persistent in aquatic systems depending on local conditions .

属性

IUPAC Name |

N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO2S/c1-9-6-10(2)15(11(3)7-9)21(19,20)18-14-5-4-12(16)8-13(14)17/h4-8,18H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANSYHXUYSIMIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2829502.png)

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2829504.png)

![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829506.png)

![1-(3-Ethoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2829507.png)

![4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B2829509.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2829516.png)

![4-Chloro-1-ethyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2829519.png)

![7-(2,4-dichlorophenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2829520.png)